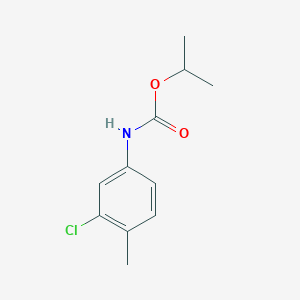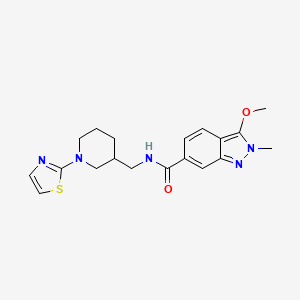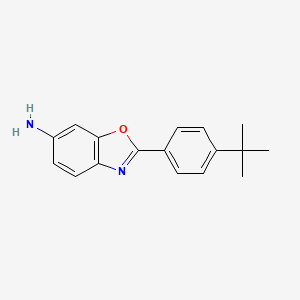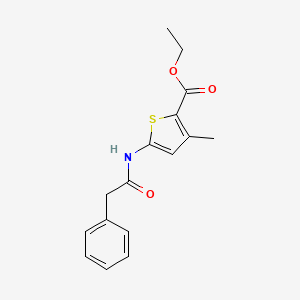
2-Methoxy-5-(pyridin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(pyridin-4-yl)aniline is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(pyridin-4-yl)aniline is 1S/C12H12N2O/c1-15-12-3-2-10 (8-11 (12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and a pyridinyl group attached to an aniline group.Physical And Chemical Properties Analysis
2-Methoxy-5-(pyridin-4-yl)aniline is a powder with a melting point of 171-172°C .Wissenschaftliche Forschungsanwendungen
Pharmacology: Protein Kinase Inhibition
2-Methoxy-5-(pyridin-4-yl)aniline has been utilized in the synthesis of compounds that target protein kinases, which are crucial in signaling pathways related to cancer and other diseases . By modifying the central cycle of certain heterocyclic systems, researchers have been able to assess the planarity and its effect on protein kinase inhibitory potency, leading to the development of potential therapeutic agents.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds . Its structure allows for the introduction of additional functional groups, which can lead to the formation of complex molecules with potential pharmacological activities.
Material Science: Metal-Organic Frameworks
The pyridinyl moiety in 2-Methoxy-5-(pyridin-4-yl)aniline can act as a ligand in the construction of metal-organic frameworks (MOFs) . These MOFs have a wide range of applications, including gas storage, catalysis, and as sensors, due to their high surface area and tunable porosity.
Analytical Chemistry: Chromatography and Spectroscopy
This aniline derivative can be used as a standard or reference compound in various analytical techniques such as chromatography and spectroscopy . Its distinct chemical properties allow for its identification and quantification in complex mixtures, aiding in the analysis of various substances.
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry, 2-Methoxy-5-(pyridin-4-yl)aniline is used in the study of enzyme inhibition . It can be incorporated into molecules that interact with specific enzymes, providing insights into enzyme function and aiding in the discovery of new inhibitors.
Medicinal Chemistry: Antimicrobial and Antiviral Research
The pyridine ring present in 2-Methoxy-5-(pyridin-4-yl)aniline is a common feature in many pharmaceuticals. It has been noted for its role in enhancing water solubility and improving the pharmacokinetic profile of drug candidates . Additionally, compounds containing the pyridine nucleus have been explored for their antimicrobial and antiviral properties, making them valuable in medicinal chemistry research.
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be involved in process optimization studies. Its reactions and behavior under different conditions can provide insights into reaction kinetics and help in designing more efficient industrial processes .
Environmental Applications: Pollutant Detection
While specific environmental applications of 2-Methoxy-5-(pyridin-4-yl)aniline are not directly reported, related pyridine compounds have been investigated for their role in detecting and degrading environmental pollutants . The chemical structure of pyridine derivatives makes them suitable for the development of sensors and catalysts that can be used in environmental monitoring and remediation efforts.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Methoxy-5-(pyridin-4-yl)aniline are not mentioned in the available literature, there is a general interest in the development of clinically active drugs that rely on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests potential future research directions in exploring the therapeutic properties of 2-Methoxy-5-(pyridin-4-yl)aniline and similar compounds.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-methoxy-5-pyridin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWXJMSEFDNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104994-92-5 |
Source


|
| Record name | 2-methoxy-5-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)


![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2940879.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/no-structure.png)

